N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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Overview
Description
N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and a fluorobenzyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorobenzyl sulfanyl group via a nucleophilic substitution reaction. The final step involves the acylation of the phenyl group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the fluorobenzyl sulfanyl group are likely to play key roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
- N-(4-{5-[(2-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
Uniqueness
N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19FN4OS |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[4-[5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H19FN4OS/c1-16(29)25-19-13-11-17(12-14-19)22-26-27-23(28(22)20-8-3-2-4-9-20)30-15-18-7-5-6-10-21(18)24/h2-14H,15H2,1H3,(H,25,29) |
InChI Key |
TVXCOLQDKSMNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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